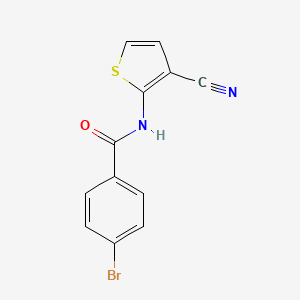

4-bromo-N-(3-cyanothiophen-2-yl)benzamide

Description

Propriétés

IUPAC Name |

4-bromo-N-(3-cyanothiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2OS/c13-10-3-1-8(2-4-10)11(16)15-12-9(7-14)5-6-17-12/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIIJZUNSBUFKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis of 4 Bromo N 3 Cyanothiophen 2 Yl Benzamide

Single Crystal X-ray Diffraction Studies and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. While specific crystallographic data for 4-bromo-N-(3-cyanothiophen-2-yl)benzamide is not publicly available, analysis of analogous structures, such as other N-aryl benzamides, provides significant insights into the expected structural features. For instance, in related bromo-substituted benzamides, the central amide fragment is often observed to be nearly planar.

Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The supramolecular assembly of 4-bromo-N-(3-cyanothiophen-2-yl)benzamide in the solid state is anticipated to be heavily influenced by hydrogen bonding and π-stacking interactions. The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of chains or dimeric motifs. For example, molecules can be linked by N-H⋯O hydrogen bonds, a common feature in the crystal structures of benzamide (B126) derivatives. nih.gov

Conformational Preferences in the Solid State

The conformation adopted by 4-bromo-N-(3-cyanothiophen-2-yl)benzamide in the crystal lattice represents a low-energy state that balances intramolecular steric constraints with the energetic advantages of efficient crystal packing. The rotational freedom around the C-N amide bonds and the bonds connecting the rings to the amide linker allows the molecule to adopt various conformations.

In the solid state, a specific conformation is "frozen out." The planarity of the amide bond is generally maintained, but the torsion angles defining the orientation of the 4-bromophenyl and 3-cyanothiophen-2-yl rings are key conformational parameters. Studies on similar molecules have shown that the relative orientation of these rings can be influenced by the formation of intramolecular hydrogen bonds or by the demands of optimizing intermolecular interactions within the crystal. nih.gov The specific conformation observed in the crystal is a direct consequence of the energetically favorable packing arrangement.

Advanced Spectroscopic Analysis for Structural Insights (e.g., detailed vibrational modes, electronic transitions, and complex NMR correlations)

While a crystal structure provides a static picture, spectroscopic techniques offer dynamic information about the molecule's electronic structure and bonding.

Vibrational Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy probe the vibrational modes of the molecule. Key vibrational bands can be assigned to specific functional groups. For 4-bromo-N-(3-cyanothiophen-2-yl)benzamide, characteristic peaks would include the N-H stretch, the C=O stretch of the amide, the C≡N stretch of the cyano group, and various C-H and C=C stretching and bending modes of the aromatic rings. The precise frequencies of these modes are sensitive to the molecular environment, and shifts in peak positions can provide evidence for hydrogen bonding. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution provides detailed information about the chemical environment of each atom. For a definitive structural assignment, advanced 2D NMR techniques like COSY, HSQC, and HMBC would be employed to establish connectivity between protons and carbons. In the solid state, solid-state NMR (ssNMR) can be used to study the local environment of atoms in the crystalline form, providing information that is complementary to X-ray diffraction, especially for characterizing polymorphism. researchgate.netaps.org

Electronic Spectroscopy (UV-Vis): UV-Visible spectroscopy reveals information about the electronic transitions within the molecule. The absorption maxima (λ_max_) would correspond to π→π* and n→π* transitions within the conjugated system formed by the aromatic rings and the amide linker. The position and intensity of these bands are dependent on the molecular conformation and the extent of conjugation, which can be affected by the dihedral angles between the rings. nih.govresearchgate.netresearchgate.net

Polymorphism and Solid-State Structural Variability of 4-bromo-N-(3-cyanothiophen-2-yl)benzamide

Polymorphism is the ability of a solid material to exist in more than one crystalline form. nih.govresearchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. For a molecule like 4-bromo-N-(3-cyanothiophen-2-yl)benzamide, with its conformational flexibility and multiple sites for intermolecular interactions, the existence of polymorphs is highly probable. nih.govresearchgate.net

These different crystal forms would arise from variations in the packing arrangements and/or the molecular conformation (conformational polymorphism). nih.govresearchgate.net For instance, one polymorph might be characterized by a chain motif driven by N-H⋯O hydrogen bonds, while another might feature a dimeric structure. These different arrangements would lead to distinct crystal symmetries and unit cell parameters. The identification and characterization of potential polymorphs are crucial, as the properties of the solid form can have significant implications for its application. Techniques such as differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and solid-state spectroscopy are essential for studying and identifying polymorphic forms. nih.govresearchgate.net

Computational and Theoretical Investigations of 4 Bromo N 3 Cyanothiophen 2 Yl Benzamide

Quantum Chemical Calculations (DFT) of Electronic Structure and Reactivity Descriptors

No specific Density Functional Theory (DFT) studies for 4-bromo-N-(3-cyanothiophen-2-yl)benzamide are available in the reviewed literature. DFT is a fundamental method used to calculate a molecule's electronic structure and derive various reactivity descriptors that predict its chemical behavior.

Frontier Molecular Orbitals (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been published for 4-bromo-N-(3-cyanothiophen-2-yl)benzamide. This type of analysis is essential for understanding a molecule's reactivity in processes like cycloadditions and for identifying its electron-donating and accepting capabilities.

Molecular Electrostatic Potential (MESP) Mapping

There are no available studies that map the Molecular Electrostatic Potential (MESP) of 4-bromo-N-(3-cyanothiophen-2-yl)benzamide. An MESP map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.

Fukui Function and Other Reactivity Indices

Specific calculations of Fukui functions or other global and local reactivity indices (such as chemical hardness, softness, and electrophilicity) for 4-bromo-N-(3-cyanothiophen-2-yl)benzamide are not present in the scientific literature. These indices provide quantitative measures of the reactivity at different atomic sites within the molecule. A study on a related but different compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, did utilize Fukui functions to assess chemical reactivity, but this data cannot be extrapolated to the title compound. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

No published research was found that employs molecular dynamics (MD) simulations to explore the conformational space or the effects of solvents on 4-bromo-N-(3-cyanothiophen-2-yl)benzamide. MD simulations are powerful for understanding the dynamic behavior of molecules, their stable conformations, and how they interact with their environment over time. While the Automated Topology Builder (ATB) repository lists a molecule named 4-Bromo-N-(4-morpholinyl)benzamide for MD simulations, this is a structurally distinct compound. uq.edu.au

In Silico Prediction and Comparison of Spectroscopic Properties

There is a lack of in silico studies predicting the spectroscopic properties (NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra) of 4-bromo-N-(3-cyanothiophen-2-yl)benzamide. Such theoretical predictions are often performed alongside experimental work to aid in the assignment of spectral peaks and to validate computational models. While computational studies on other benzamide (B126) derivatives have been performed, the specific data for the title compound is absent.

Exploration of Molecular Interactions and Biological Activities of 4 Bromo N 3 Cyanothiophen 2 Yl Benzamide Analogues

In Vitro Screening Methodologies for Biological Activity

The initial assessment of the therapeutic potential of 4-bromo-N-(3-cyanothiophen-2-yl)benzamide analogues involves a variety of in vitro screening methods to determine their biological effects at a cellular and molecular level.

The capacity of a compound to neutralize free radicals is a crucial indicator of its potential to mitigate oxidative stress, which is implicated in numerous pathological conditions. The antioxidant activity of thiophene-benzamide analogues is commonly evaluated using spectrophotometric assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. semanticscholar.org

In these assays, the ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH or ABTS radical is measured by a decrease in absorbance at a specific wavelength. The results are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. For instance, a study on novel thiophene-2-carboxamide derivatives investigated their antioxidant properties using the ABTS method. The results indicated that 3-amino thiophene-2-carboxamide derivatives exhibited the highest antioxidant activity, with percentage inhibitions ranging from 46.9% to 62.0%, comparable to the standard ascorbic acid (88.44%). nih.gov Specifically, the analogue N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide has been reported to exhibit moderate antioxidant activity in the ABTS assay. nih.gov This suggests that the cyanothiophen-amide core is a viable scaffold for developing compounds with antioxidant properties.

Table 1: Antioxidant Activity of Thiophene-2-carboxamide Analogues

| Compound | Substituent at position 3 | % Inhibition (ABTS Assay) |

|---|---|---|

| 7a | Amino | 62.0% |

| 7b | Amino | 48.3% |

| 7c | Amino | 46.9% |

| Ascorbic Acid (Standard) | - | 88.44% |

Data sourced from a study on novel thiophene-2-carboxamide derivatives. nih.gov

The antimicrobial potential of 4-bromo-N-(3-cyanothiophen-2-yl)benzamide analogues is assessed against a panel of clinically relevant microbial strains, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeasts (e.g., Candida albicans). Standard methods such as the disk diffusion assay and broth microdilution method are employed to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively. nanobioletters.com

Research has demonstrated the antimicrobial efficacy of compounds structurally related to the target molecule. For example, a study on N-benzamide derivatives, including N-(3-cyanothiophen-2-yl)-4-hydroxybenzamide (5f), evaluated their antibacterial activity against Bacillus subtilis and Escherichia coli. nanobioletters.com Another investigation into N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide revealed significant activity against yeasts, specifically Candida glabrata and Candida krusei. nih.gov These findings highlight the potential of the N-(3-cyanothiophen-2-yl)benzamide scaffold as a source of new antimicrobial agents.

Table 2: Antimicrobial Activity (MIC in µg/mL) of N-(3-cyanothiophen-2-yl)benzamide Analogues

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| N-(3-cyanothiophen-2-yl)-4-hydroxybenzamide (5f) | Bacillus subtilis | >100 |

| Escherichia coli | >100 | |

| Compound 6b | Bacillus subtilis | 6.25 |

| Escherichia coli | 3.12 | |

| Compound 6c | Bacillus subtilis | 6.25 |

| Escherichia coli | 3.12 |

Data for compounds 5f, 6b, and 6c sourced from a study on N-Benzamide Derivatives. nanobioletters.com

To understand the anticancer potential of these compounds, their effects on cellular pathways are investigated in various cancer cell lines. Key events such as cell cycle arrest and apoptosis (programmed cell death) are primary endpoints. Flow cytometry is a common technique used to analyze the cell cycle distribution (G0/G1, S, G2/M phases) and to quantify apoptotic cells.

Studies on derivatives containing the 3-cyanothiophene moiety have shown significant effects on cell cycle progression and apoptosis. For instance, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea was found to induce a dose-dependent accumulation of cells in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest was accompanied by an increase in the expression of caspases 3 and 9, which are key executioners of apoptosis. nih.gov The mechanism of action was further elucidated to involve the inhibition of WEE1 kinase and the disruption of tubulin polymerization, both of which are critical for mitotic progression. nih.gov These findings suggest that analogues of 4-bromo-N-(3-cyanothiophen-2-yl)benzamide may exert their cytotoxic effects by interfering with fundamental cellular processes like cell division and survival.

Ligand-Target Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. mdpi.com This method provides insights into the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), and visualizes the interactions between the ligand and the amino acid residues in the active site of the protein. nih.gov

For analogues of 4-bromo-N-(3-cyanothiophen-2-yl)benzamide, docking studies can help identify potential molecular targets and explain the basis of their biological activity. For example, a study on N-(thiophen-2-yl) benzamide (B126) derivatives as potential inhibitors of the BRAF V600E kinase, a protein implicated in melanoma, used molecular docking to understand their mechanism of inhibition. nih.gov The docking results predicted that the most potent inhibitor in the series binds to the active site of BRAF V60E, forming hydrophobic interactions with residues such as S535, F583, and C532, and a π-π stacking interaction with F583. nih.gov Similarly, a molecular docking study of a benzamide molecule with the α5β1 integrin protein target yielded a binding affinity of -7.7 kcal/mol, indicating a stable interaction. dergipark.org.tr These computational predictions are invaluable for guiding the rational design and optimization of more potent and selective inhibitors.

Mechanistic Investigations of Molecular Recognition

To further validate the predictions from docking studies and to understand the precise mechanism of action, experimental techniques such as enzyme kinetics and receptor binding assays are employed.

Enzyme kinetics studies are used to determine how a compound interacts with an enzyme to affect its catalytic activity. By measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki) can be determined. This is often visualized using a Lineweaver-Burk plot.

Receptor binding assays are used to quantify the affinity of a ligand for a specific receptor. nih.gov These assays typically use a radiolabeled or fluorescently tagged ligand of known affinity to compete with the test compound for binding to the receptor, which may be present in cell membranes or as a purified protein. nih.gov The data from these competition assays are used to calculate the IC50 of the test compound, which can then be converted to a binding affinity constant (Ki). For example, in a study of N-monosubstituted carboxamide analogues, receptor binding assays were used to determine their affinity for μ, δ, and κ opioid receptors, with a 3-bromophenylethyl analogue showing a subnanomolar binding affinity of 0.063 nM for the κ receptor. nih.gov

Structure-Activity Relationship (SAR) Studies of 4-bromo-N-(3-cyanothiophen-2-yl)benzamide Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to identify the key molecular features responsible for its biological activity. mdpi.com By synthesizing and testing a series of analogues, researchers can determine how changes in substituents, ring systems, and stereochemistry affect potency and selectivity.

For the 4-bromo-N-(3-cyanothiophen-2-yl)benzamide scaffold, SAR studies would explore modifications at several key positions:

The Benzamide Ring: The position and nature of the bromo substituent can be varied (e.g., moving it to the 2- or 3-position, or replacing it with other halogens like chloro or fluoro, or with electron-donating or -withdrawing groups).

The Thiophene (B33073) Ring: Substituents on the thiophene ring, in addition to the cyano group, could be introduced to explore their impact on activity.

The Amide Linker: The linker can be modified to alter the conformational flexibility of the molecule.

A study on N-(thiophen-2-yl) nicotinamide (B372718) derivatives provides a clear example of SAR. Researchers found that modifying the substituents on the thiophene ring significantly impacted fungicidal activity against cucumber downy mildew. For instance, when the R¹ moiety was an alkyloxy group, the activity first increased and then decreased with the length of the carbon chain, with the ethoxy group (in compound 4f) showing the highest activity (EC50 = 1.96 mg/L). mdpi.com Similarly, in a series of thiophene-2-carboxamide derivatives, it was found that compounds with an amino group at the 3-position of the thiophene ring had more potent antioxidant and antibacterial activity than those with hydroxyl or methyl groups. nih.gov These studies underscore the importance of systematic structural modifications to optimize the biological activity of this class of compounds.

Table 3: SAR of N-(thiophen-2-yl) nicotinamide Analogues Against Cucumber Downy Mildew

| Compound | R¹ Substituent on Thiophene Ring | EC50 (mg/L) |

|---|---|---|

| 4i | OCH₃ | 8.31 |

| 4f | OC₂H₅ | 1.96 |

| 4j | OC₃H₇-i | 21.94 |

| 4k | OC₃H₇-n | 30.41 |

| Flumorph (Standard) | - | 7.55 |

Data sourced from a study on N-(thiophen-2-yl) nicotinamide derivatives. mdpi.com

Rational Design and Synthesis of Advanced 4 Bromo N 3 Cyanothiophen 2 Yl Benzamide Derivatives

Scaffold Modification Strategies

The molecular architecture of 4-bromo-N-(3-cyanothiophen-2-yl)benzamide presents three primary regions for modification: the benzoyl ring, the thiophene (B33073) moiety, and the linking amide bond. Strategic alterations in these areas can profoundly influence the compound's biological activity, selectivity, and pharmacokinetic profile.

Substituent Effects on the Benzoyl Ring

The 4-bromobenzoyl moiety is a critical component of the scaffold, and modifications to this ring can significantly impact the molecule's electronic and steric properties. The bromine atom at the para position is an electron-withdrawing group that can influence the reactivity of the aromatic ring and its interaction with biological targets. Structure-activity relationship (SAR) studies on various benzamide (B126) derivatives have demonstrated that the nature and position of substituents on the benzoyl ring are crucial for their biological activity.

A hypothetical exploration of substituent effects on the benzoyl ring is presented in Table 1.

Table 1: Hypothetical Substituent Effects on the Benzoyl Ring of 4-bromo-N-(3-cyanothiophen-2-yl)benzamide Derivatives

| Substituent at 4-position | Electronic Effect | Potential Impact on Activity |

|---|---|---|

| -Br (parent) | Electron-withdrawing | Baseline activity |

| -OCH₃ | Electron-donating | May increase binding through hydrogen bond acceptance |

| -NO₂ | Strongly electron-withdrawing | Could enhance π-π stacking interactions |

| -CF₃ | Strongly electron-withdrawing, lipophilic | May improve metabolic stability and membrane permeability |

| -CH₃ | Electron-donating, lipophilic | Can enhance binding through hydrophobic interactions |

Chemical Space Exploration on the Thiophene Moiety

The 3-cyanothiophen-2-yl fragment is another key area for chemical modification. The 2-aminothiophene scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netnih.govresearchgate.net The cyano group at the 3-position is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can play a significant role in target recognition.

Exploration of the chemical space around the thiophene ring could involve the introduction of various substituents at the 4- and 5-positions. For example, the addition of small alkyl groups, halogens, or aromatic rings could probe the steric and electronic requirements of a putative binding site. The synthesis of such derivatives often starts from appropriately substituted 2-aminothiophenes, which can be prepared via the versatile Gewald reaction. nih.gov This reaction allows for the assembly of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. nih.gov

A study on N-(thiophen-2-yl)benzamide derivatives as BRAFV600E inhibitors highlighted the importance of substitutions on both the benzamide and thiophene rings for achieving potent and selective activity. nih.govnih.gov Although not the exact molecule of focus, this research underscores the potential for fruitful optimization through thiophene modification.

Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are powerful strategies in drug design to fine-tune the properties of a lead compound without drastically altering its core structure. u-tokyo.ac.jp This approach can be applied to several functionalities within the 4-bromo-N-(3-cyanothiophen-2-yl)benzamide scaffold.

Amide Bond Isosteres : The amide bond is susceptible to enzymatic cleavage, which can limit the in vivo stability of a compound. Replacing the amide linkage with bioisosteres such as a 1,2,3-triazole, oxadiazole, or a retro-amide can enhance metabolic stability while maintaining a similar spatial orientation of the connected aromatic rings. ub.edulumiprobe.comcambridgemedchemconsulting.comnih.gov

Cyano Group Bioisosteres : The cyano group can be replaced by other small, electron-withdrawing groups that can act as hydrogen bond acceptors. Potential bioisosteres for the nitrile group include a trifluoromethyl group (-CF₃) or a halogen atom (e.g., chlorine). nih.gov Such replacements can influence the electronic properties and metabolic stability of the thiophene ring.

Thiophene and Benzene Ring Bioisosteres : The thiophene ring is often considered a bioisostere of a phenyl ring. nih.govsymeres.comnih.govrsc.org Conversely, the 4-bromophenyl group could be replaced with other aromatic or heteroaromatic systems, such as pyridine, pyrimidine, or even bicyclic systems, to explore different binding interactions and improve properties like solubility. researchgate.netpreprints.org The introduction of nitrogen atoms into the aromatic ring can increase polarity and reduce susceptibility to oxidative metabolism. researchgate.net

Table 2: Potential Bioisosteric Replacements in the 4-bromo-N-(3-cyanothiophen-2-yl)benzamide Scaffold

| Original Functional Group | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| Amide (-CONH-) | 1,2,3-Triazole, Oxadiazole | Improved metabolic stability |

| Cyano (-CN) | Trifluoromethyl (-CF₃), Halogen (-Cl) | Modulate electronics, potential for improved metabolic stability |

| Thiophene Ring | Phenyl, Pyridine, Furan | Alter electronic properties, solubility, and potential for new interactions |

| 4-Bromophenyl Ring | 4-Chlorophenyl, Pyridyl, Naphthyl | Fine-tune lipophilicity, explore different binding pockets |

Conjugation and Linker Chemistry for Probe Development

Bioactive small molecules like 4-bromo-N-(3-cyanothiophen-2-yl)benzamide can be converted into chemical probes to study their biological targets and mechanisms of action. princeton.eduresearchgate.net This typically involves the attachment of a reporter group, such as a fluorophore or an affinity tag (e.g., biotin), via a chemical linker. The point of attachment on the core scaffold and the nature of the linker are critical for retaining the biological activity of the parent molecule.

For the development of a fluorescent probe, a common strategy is to introduce a linker at a position that is not essential for biological activity. Based on SAR studies of similar compounds, this might be a less sterically hindered position on either the benzoyl or thiophene ring. The linker itself needs to be carefully chosen to ensure sufficient length and flexibility, and to be chemically stable. Polyethylene glycol (PEG) linkers are often employed to increase the water solubility of the resulting probe. lumiprobe.com

The conjugation chemistry to attach the linker and the reporter group must be mild enough to not degrade the core scaffold. Common conjugation strategies include the use of amine-reactive N-hydroxysuccinimide (NHS) esters or thiol-reactive maleimides. nih.govnih.gov For example, if a derivative of the parent compound with a free amino or carboxyl group is synthesized, it can be readily coupled to a linker-reporter moiety.

Theoretical Design of Prodrug or Pro-molecule Concepts for Enhanced Molecular Delivery

Prodrug strategies are employed to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. preprints.orgsciforum.netnih.govnih.gov For an amide-containing compound like 4-bromo-N-(3-cyanothiophen-2-yl)benzamide, several theoretical prodrug concepts can be envisioned.

One approach could be to mask the amide N-H group. N-acyloxymethyl or N-phosphonooxymethyl derivatives can be designed to be cleaved by esterases or phosphatases in vivo, respectively, to release the active parent compound. preprints.org Another strategy could target the aromatic rings. For instance, if a hydroxyl group were introduced onto the benzoyl ring, it could be functionalized as an ester or a phosphate (B84403) prodrug to enhance aqueous solubility. nih.gov

In silico methods play a crucial role in the rational design of prodrugs. nih.govnih.govmdpi.comresearchgate.net Computational tools can be used to predict the physicochemical properties of potential prodrugs, such as their solubility and lipophilicity. Molecular modeling can also be employed to simulate the enzymatic cleavage of the promoiety to ensure efficient release of the active drug at the desired site of action.

Future Directions and Emerging Research Avenues for 4 Bromo N 3 Cyanothiophen 2 Yl Benzamide

Potential as Chemical Biology Probes for Target Elucidation

The development of chemical probes is a cornerstone of modern chemical biology, enabling the interrogation of complex biological systems. While 4-bromo-N-(3-cyanothiophen-2-yl)benzamide has not yet been extensively validated as a chemical probe, its inherent structural features present a compelling case for its investigation in this capacity. A related compound, 4-Bromo-Benzamide, has been deemed unsuitable as a chemical probe due to its characterization as a relatively non-selective PARP inhibitor with insufficient potency and selectivity chemicalprobes.org. This underscores the critical importance of rigorous evaluation for any new candidate. For 4-bromo-N-(3-cyanothiophen-2-yl)benzamide, future research should focus on systematically evaluating its potency, selectivity, and mechanism of action in cellular contexts to determine its suitability for target elucidation.

Role in Fragment-Based Drug Discovery (FBDD) or Virtual Screening Campaigns

Fragment-Based Drug Discovery (FBDD) and virtual screening are powerful methodologies in modern drug discovery, allowing for the efficient identification of lead compounds. drugdiscoverychemistry.comnih.govyoutube.com The core structure of 4-bromo-N-(3-cyanothiophen-2-yl)benzamide, which contains a thiophene (B33073) ring, is a common scaffold in medicinal chemistry. Notably, a series of N-(thiophen-2-yl) benzamide (B126) derivatives have been successfully identified as potent inhibitors of BRAFV600E, a protein kinase implicated in several human cancers, through virtual screening campaigns. nih.gov This precedent strongly suggests that 4-bromo-N-(3-cyanothiophen-2-yl)benzamide could be a valuable candidate for similar screening efforts against a variety of therapeutic targets.

Future FBDD campaigns could utilize the 4-bromo-N-(3-cyanothiophen-2-yl)benzamide scaffold as a starting point. By systematically exploring modifications to the benzamide and thiophene rings, libraries of analogues can be generated and screened for binding against proteins of interest. High-throughput screening and structure-based virtual screening are complementary approaches that have proven effective in identifying novel inhibitors from compound libraries. nih.gov

Exploration in Advanced Materials Science (e.g., organic electronics, sensors)

The field of materials science is increasingly looking towards organic molecules for the development of next-generation electronics and sensors. Thiophene derivatives, in particular, have been instrumental in the advancement of organic electronics due to their favorable electronic properties. mdpi.com The presence of the thiophene moiety in 4-bromo-N-(3-cyanothiophen-2-yl)benzamide, combined with the bromo and cyano functional groups, suggests its potential utility in this domain.

Future research in this area could explore the synthesis of polymers and oligomers incorporating the 4-bromo-N-(3-cyanothiophen-2-yl)benzamide unit. The electronic and photophysical properties of these materials could then be characterized to assess their suitability for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability to tune these properties through chemical modification of the core structure makes this a particularly promising avenue of investigation.

Uninvestigated Biological Pathways or Enzymatic Targets for Further Exploration

The identification of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors opens the door to exploring the activity of 4-bromo-N-(3-cyanothiophen-2-yl)benzamide against other kinases and related biological pathways. nih.gov The kinome is a large and diverse family of enzymes, many of which are validated drug targets. A systematic screening of 4-bromo-N-(3-cyanothiophen-2-yl)benzamide against a panel of kinases could reveal novel inhibitory activities.

Beyond kinases, the unique chemical structure of this compound may lend itself to interactions with other enzymatic targets. For instance, the amide linkage and aromatic systems are common features in molecules that bind to proteases and other enzymes. Future research should employ a broad-based pharmacological profiling approach to identify novel biological targets and pathways modulated by 4-bromo-N-(3-cyanothiophen-2-yl)benzamide.

Synergistic Effects with Other Chemical Entities in Molecular Systems

The concept of synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a powerful principle in pharmacology. Investigating the potential synergistic effects of 4-bromo-N-(3-cyanothiophen-2-yl)benzamide with other known drugs or bioactive molecules could lead to the development of novel combination therapies.

For example, if this compound is found to inhibit a particular enzyme in a signaling pathway, combining it with another agent that targets a different component of the same pathway could lead to a more profound biological response. Future studies should explore such combinations in relevant cellular and in vivo models to identify potential synergistic interactions that could be exploited for therapeutic benefit.

Q & A

Q. Q1. What are the standard synthetic routes for 4-bromo-N-(3-cyanothiophen-2-yl)benzamide?

The synthesis typically involves a multi-step approach:

Amide Bond Formation : React 4-bromobenzoyl chloride with 3-cyano-2-aminothiophene under Schotten-Baumann conditions (base-catalyzed acylation in biphasic solvent systems) .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the product. Yield optimization may require temperature control (0–5°C) to minimize side reactions like hydrolysis of the nitrile group .

Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR identify substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, bromine-induced deshielding in aromatic regions) .

- X-ray Crystallography : Resolves ambiguous stereoelectronic effects (e.g., planarity of the benzamide-thiophene system, as seen in monoclinic crystal systems with space group P2/n) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H] at m/z 335.98) .

Advanced Synthesis and Optimization

Q. Q3. How can researchers optimize reaction yields while preserving the cyanothiophene moiety?

- Catalytic Systems : Use N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base to reduce nitrile hydrolysis .

- Solvent Selection : Tetrahydrofuran (THF) enhances solubility of intermediates, while dichloromethane (DCM) minimizes side reactions .

- Kinetic Monitoring : In situ FTIR tracks acyl chloride consumption to terminate reactions at ~90% conversion .

Q. Q4. What strategies resolve conflicting NMR assignments for structurally similar derivatives?

- 2D NMR (COSY, HSQC) : Differentiates overlapping thiophene and benzamide protons .

- Isotopic Labeling : N-labeled analogs clarify amide nitrogen environments .

Biological Activity and Mechanism

Q. Q5. What enzyme targets are hypothesized for this compound based on structural analogs?

- Bacterial Phosphopantetheinyl Transferases (PPTases) : The bromobenzamide moiety may inhibit acyl carrier protein (ACP) interactions, as seen in trifluoromethylpyridine derivatives .

- Cytochrome P450 Enzymes : The thiophene-cyanide group could act as a heme-iron ligand, modulating oxidation activity (IC testing required) .

Q. Q6. How can researchers validate its mechanism of action against bacterial targets?

- Biochemical Assays : Measure PPTase inhibition via malachite green phosphate detection .

- Molecular Docking : Use AutoDock Vina to model interactions with Staphylococcus aureus PPTase active sites (PDB: 3HI1) .

Computational and Modeling Studies

Q. Q7. Which computational methods predict this compound’s pharmacokinetic properties?

Q. Q8. How do molecular dynamics (MD) simulations explain its stability in aqueous environments?

- Explicit Solvent MD (NAMD) : Simulate 100-ns trajectories to analyze hydrophobic collapse of the benzamide core. The bromine atom stabilizes π-π stacking, reducing conformational flexibility .

Data Analysis and Reproducibility

Q. Q. Q9. How should researchers address contradictions in reported antibacterial IC values?

- Standardized Protocols : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.

- Control Compounds : Compare with ciprofloxacin (positive control) to calibrate potency thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.